molecular formula C11H12O B8508113 2-Benzylbuta-2,3-dienol CAS No. 2219-53-6

2-Benzylbuta-2,3-dienol

Cat. No. B8508113
M. Wt: 160.21 g/mol
InChI Key: GZLATWWTNLJYDL-UHFFFAOYSA-N
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Patent
US08748669B2

Procedure details

Fe(NO3)3.9H2O (20.3 mg, 0.05 mmol), 1,2-dichloroethane (DCE, 4 mL), 2,2,6,6-tetramethylpiperidinyloxy (TEMPO, 15.6 mg, 0.10 mmol) and NaCl (5.8 mg, 0.10 mmol) were added to a 10 mL-three-necked flask and were stirred for 5 mins at room temperature under oxygen atmosphere. 2-benzylbuta-2,3-dienol (160.6 mg, 1.0 mmol) was dissolved in DCE (1 mL) and then added to the reaction solution dropwise, and the reaction was monitored by TLC till it was complete. Then the reaction solution was diluted with ether (30 mL), dried over anhydrous MgSO4, filtered by a short pad of silica gel, and then concentrated to yield the crude products. Further purification by column chromatography on silica gel (petroleum ether:ethyl acetate=20:1) afforded the target product 2-benzylbuta-2,3-dienal (114.5 mg, 72%). 1H NMR (300 MHz, CDCl3) δ 9.61 (s, 1H), 7.31-7.15 (m, 5H), 5.28 (t, J=2.4 Hz, 2H), 3.52 (t, J=2.6 Hz, 2H); 13C NMR (75.4 MHz, CDCl3) δ 222.50, 191.41, 138.52, 128.84, 128.35, 126.41, 110.62, 80.83, 30.84; IR (neat) 2827, 2728, 1955, 1928, 1677, 1602, 1495, 1454, 1426, 1227, 1144, 1071, 1030 cm−1; MS (EI) m/z 158 (M+, 5.25), 129 (100); HRMS: calcd. for C11H10O (M+): 158.0732. found: 158.07333.
[Compound]
Name
Fe(NO3)3.9H2O
Quantity
20.3 mg
Type
reactant
Reaction Step One
Name
Quantity
5.8 mg
Type
reactant
Reaction Step One
Quantity
4 mL
Type
solvent
Reaction Step One
Quantity
160.6 mg
Type
reactant
Reaction Step Two
Name
Quantity
1 mL
Type
solvent
Reaction Step Two
Name
Quantity
30 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[Na+].[Cl-].[CH2:3]([C:10](=[C:13]=[CH2:14])[CH2:11][OH:12])[C:4]1[CH:9]=[CH:8][CH:7]=[CH:6][CH:5]=1>ClCCCl.CCOCC>[CH2:3]([C:10](=[C:13]=[CH2:14])[CH:11]=[O:12])[C:4]1[CH:9]=[CH:8][CH:7]=[CH:6][CH:5]=1 |f:0.1|

Inputs

Step One
Name
Fe(NO3)3.9H2O
Quantity
20.3 mg
Type
reactant
Smiles
Name
Quantity
5.8 mg
Type
reactant
Smiles
[Na+].[Cl-]
Name
Quantity
4 mL
Type
solvent
Smiles
ClCCCl
Step Two
Name
Quantity
160.6 mg
Type
reactant
Smiles
C(C1=CC=CC=C1)C(CO)=C=C
Name
Quantity
1 mL
Type
solvent
Smiles
ClCCCl
Step Three
Name
Quantity
30 mL
Type
solvent
Smiles
CCOCC

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
were stirred for 5 mins at room temperature under oxygen atmosphere
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
added to the reaction solution dropwise
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anhydrous MgSO4
FILTRATION
Type
FILTRATION
Details
filtered by a short pad of silica gel
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
to yield the crude products
CUSTOM
Type
CUSTOM
Details
Further purification by column chromatography on silica gel (petroleum ether:ethyl acetate=20:1)

Outcomes

Product
Details
Reaction Time
5 min
Name
Type
product
Smiles
C(C1=CC=CC=C1)C(C=O)=C=C
Measurements
Type Value Analysis
AMOUNT: MASS 114.5 mg
YIELD: PERCENTYIELD 72%
YIELD: CALCULATEDPERCENTYIELD 72.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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